

# Application Notes: Unraveling Cancer Metabolism with Disodium Succinate-13C2

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Compound of Interest		
Compound Name:	Disodium succinate-13C2	
Cat. No.:	B12399727	Get Quote

#### Introduction

Disodium succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical player in cancer metabolism, extending beyond its bioenergetic role to function as an oncometabolite.[1] Aberrant accumulation of succinate due to mutations in succinate dehydrogenase (SDH) or other factors can drive oncogenesis by stabilizing the hypoxia-inducible factor-1α (HIF-1α), leading to a pseudohypoxic state that promotes tumor growth, angiogenesis, and metastasis.[2][3] Stable isotope tracing using Disodium succinate-¹³C₂ offers a powerful tool for researchers, scientists, and drug development professionals to dissect the intricate metabolic pathways involving succinate in cancer cells. This approach allows for the quantitative analysis of metabolic fluxes and the elucidation of novel therapeutic targets.

#### Principle of the Method

Stable isotope tracing with Disodium succinate-<sup>13</sup>C<sub>2</sub> involves introducing this labeled substrate to cancer cells or in vivo models. The <sup>13</sup>C atoms from the succinate are incorporated into downstream metabolites as it is processed through the TCA cycle and other interconnected pathways. By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the distribution and enrichment of the <sup>13</sup>C label in various metabolites can be tracked and quantified. This data provides a dynamic view of metabolic pathway activity, allowing researchers to understand how cancer cells utilize succinate and to identify metabolic reprogramming associated with tumorigenesis.



### **Key Applications in Cancer Research**

- TCA Cycle Flux Analysis: Quantify the rate of succinate oxidation and its contribution to the TCA cycle, providing insights into mitochondrial function and dysfunction in cancer.
- Oncometabolite Signaling: Trace the fate of accumulated succinate and its role in activating oncogenic signaling pathways, such as the HIF-1α pathway.[2]
- Metabolic Reprogramming: Identify alternative metabolic routes and substrate utilization patterns in cancer cells under different conditions (e.g., hypoxia, drug treatment).
- Drug Discovery and Development: Evaluate the efficacy of therapeutic agents that target succinate metabolism or its downstream signaling pathways.
- Biomarker Discovery: Investigate the potential of labeled succinate and its metabolites as biomarkers for cancer diagnosis and prognosis.

#### **Data Presentation**

The quantitative data obtained from Disodium succinate-<sup>13</sup>C<sub>2</sub> tracing experiments can be summarized to compare metabolic fluxes between different cancer cell lines or treatment conditions. While specific quantitative data from a single comprehensive study using Disodium succinate-<sup>13</sup>C<sub>2</sub> is not readily available in the public domain, the following table illustrates the expected type of data and its presentation format based on typical metabolic flux analysis studies.



Metabolic Flux	Control Cancer Cells (Relative Flux)	Treated Cancer Cells (Relative Flux)	Fold Change
Succinate -> Fumarate	100 ± 8	60 ± 5	-0.4
Succinate -> Malate	95 ± 7	55 ± 6	-0.42
Succinate -> Citrate	80 ± 6	45 ± 4	-0.44
Succinate -> Glutamate	30 ± 4	15 ± 3	-0.5
Extracellular Succinate Uptake	50 ± 5	25 ± 4	-0.5

This table is a representative example. Actual values will vary depending on the cancer cell type, experimental conditions, and the specific therapeutic agent used.

### **Experimental Protocols**

## Protocol 1: In Vitro Labeling of Adherent Cancer Cells with Disodium Succinate-13C2

This protocol outlines the steps for labeling adherent cancer cells with Disodium succinate-13C2 for subsequent analysis of metabolite labeling by mass spectrometry.

#### Materials:

- Adherent cancer cell line of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS), ice-cold
- Disodium succinate-<sup>13</sup>C<sub>2</sub>
- Culture medium lacking unlabeled succinate



- 6-well cell culture plates
- · Methanol, ice-cold
- Cell scraper
- Microcentrifuge tubes
- Liquid nitrogen or dry ice/ethanol bath

#### Procedure:

- Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture the cells in their complete growth medium.
- Preparation of Labeling Medium: Prepare the labeling medium by supplementing succinatefree culture medium with Disodium succinate-<sup>13</sup>C<sub>2</sub> to the desired final concentration (typically in the low millimolar range).
- Medium Exchange and Labeling:
  - Aspirate the complete growth medium from the cell culture plates.
  - Gently wash the cells once with pre-warmed PBS.
  - Add the pre-warmed <sup>13</sup>C-succinate labeling medium to each well.
  - Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the label into downstream metabolites and to approach isotopic steady state.
- Metabolite Extraction:
  - At each time point, rapidly aspirate the labeling medium.
  - Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled succinate.



- Aspirate the PBS and add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
- Place the plates on a rocker at 4°C for 10 minutes to ensure complete cell lysis and metabolite extraction.
- Scrape the cells from the bottom of the wells using a cell scraper.
- Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
- Sample Processing:
  - Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
  - Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
  - o Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
  - Store the dried metabolite pellets at -80°C until analysis.

## Protocol 2: Analysis of <sup>13</sup>C-Labeled Metabolites by GC-MS

This protocol provides a general workflow for the derivatization and analysis of <sup>13</sup>C-labeled metabolites from Disodium succinate-<sup>13</sup>C<sub>2</sub> tracing experiments using Gas Chromatography-Mass Spectrometry (GC-MS).

#### Materials:

- Dried metabolite extracts
- Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane MTBSTFA + 1% TBDMCS)
- Pyridine or other suitable solvent



- GC-MS system with an appropriate column (e.g., DB-5ms)
- · GC vials with inserts

#### Procedure:

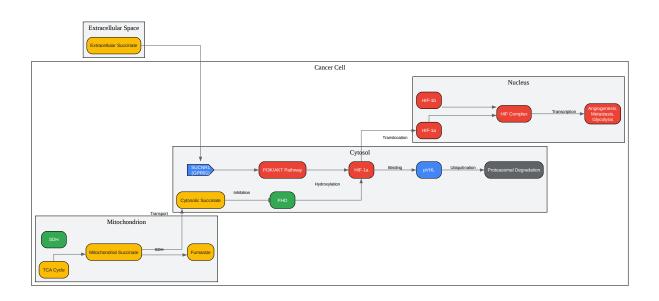
- Derivatization:
  - Resuspend the dried metabolite extracts in 50 μL of pyridine.
  - Add 50 μL of the derivatization reagent (MTBSTFA + 1% TBDMCS) to each sample.
  - Vortex the samples briefly and incubate at 60°C for 1 hour to allow for complete derivatization.
  - After incubation, centrifuge the samples briefly to collect any condensation.
  - Transfer the derivatized samples to GC vials with inserts.
- GC-MS Analysis:
  - Set up the GC-MS method with an appropriate temperature gradient to separate the derivatized metabolites.
  - The mass spectrometer should be operated in full scan mode to detect all mass isotopologues of the metabolites of interest.
  - Inject the derivatized samples onto the GC-MS system.
- Data Analysis:
  - Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra.
  - Extract the mass isotopologue distributions for succinate and other TCA cycle intermediates (e.g., fumarate, malate, citrate, glutamate). The mass isotopologues will appear as M+0, M+1, M+2, etc., where 'M' is the mass of the unlabeled metabolite.



- Correct the raw data for the natural abundance of <sup>13</sup>C.
- Calculate the fractional enrichment of <sup>13</sup>C in each metabolite to determine the extent of label incorporation.

# Visualizations Signaling Pathways and Experimental Workflows

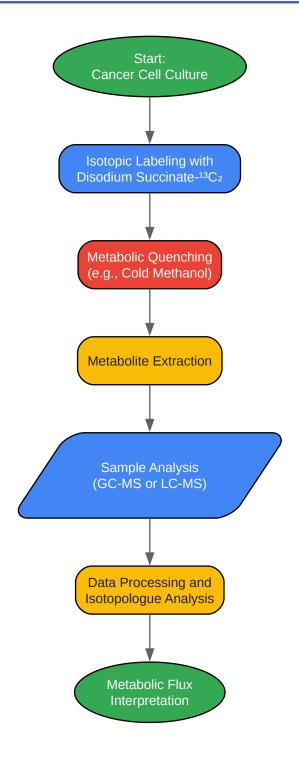




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Caption: Succinate signaling pathway in cancer.

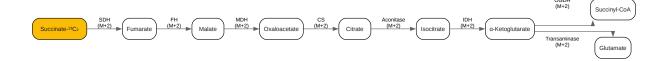




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Caption: Experimental workflow for <sup>13</sup>C tracing.





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Caption: Tracing <sup>13</sup>C<sub>2</sub>-Succinate in the TCA cycle.

#### References

- 1. researchgate.net [researchgate.net]
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